4-methyl-2-oxoimidazolidine-4-carboxylicacid
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Overview
Description
4-methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic amino acid derivative. It is a structural analogue of naturally occurring pyroglutamic acid, which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone and luteinizing hormone-releasing hormone . This compound is both a precursor to and a metabolite of the angiotensin-converting enzyme inhibitor imidapril, which is used for the treatment of hypertension .
Preparation Methods
4-methyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through the reaction of 2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) and aqueous sodium bicarbonate (NaHCO₃), followed by ion exchange . The product is then recrystallized from acetonitrile and characterized using various techniques such as IR, ¹H NMR, ¹³C NMR, polarimetry, elemental microanalysis, high-resolution mass spectrometry, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
4-methyl-2-oxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-methyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds.
Medicine: As a metabolite of imidapril, it plays a role in the treatment of hypertension.
Mechanism of Action
The mechanism by which 4-methyl-2-oxoimidazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a precursor to imidapril, it inhibits the angiotensin-converting enzyme, leading to a decrease in blood pressure . The compound’s structure allows it to form hydrogen bonds, which are crucial for its biological activity .
Comparison with Similar Compounds
4-methyl-2-oxoimidazolidine-4-carboxylic acid is similar to other heterocyclic amino acid derivatives, such as pyroglutamic acid and imidapril . its unique structure and ability to form hydrogen bonds make it distinct. Other similar compounds include:
Pyroglutamic acid: A naturally occurring amino acid derivative involved in peptide hormone synthesis.
Imidapril: An angiotensin-converting enzyme inhibitor used for hypertension treatment.
This compound’s unique properties and diverse applications make it a valuable subject of scientific research and industrial use.
Properties
IUPAC Name |
4-methyl-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-5(3(8)9)2-6-4(10)7-5/h2H2,1H3,(H,8,9)(H2,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMPNMSSCFSFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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